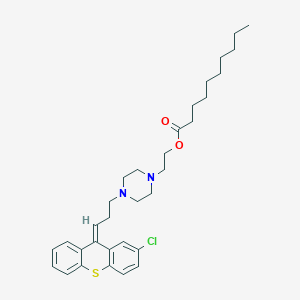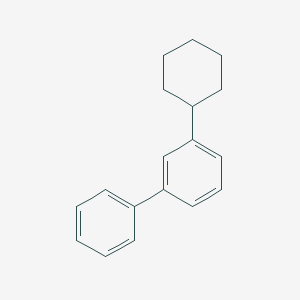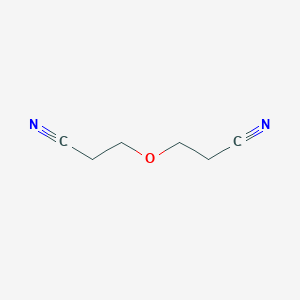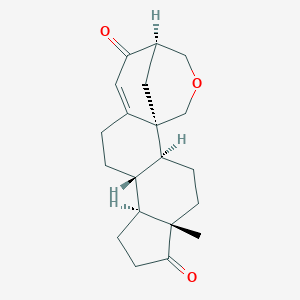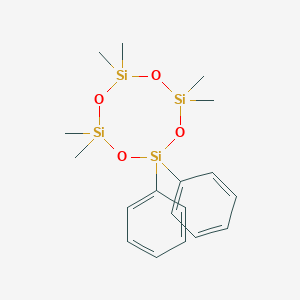
2-Chlorocyclohex-1-enecarbaldehyde
Overview
Description
2-Chlorocyclohex-1-enecarbaldehyde is an organic compound with the molecular formula C7H9ClO. It is a colorless to pale yellow liquid with a pungent odor. This compound is stable at room temperature but decomposes when exposed to heat and light .
Preparation Methods
2-Chlorocyclohex-1-enecarbaldehyde can be synthesized by heating 2-chlorocyclohexene with chloroacetaldehyde under appropriate conditions . The reaction typically involves the use of a solvent and a catalyst to facilitate the process. Industrial production methods may vary, but they generally follow similar principles of organic synthesis.
Chemical Reactions Analysis
2-Chlorocyclohex-1-enecarbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chlorocyclohex-1-enecarbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects and drug development is ongoing.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Chlorocyclohex-1-enecarbaldehyde involves its interaction with molecular targets such as enzymes and proteins. It can inhibit certain enzymatic activities by forming covalent bonds with active sites, thereby altering the enzyme’s function. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
2-Chlorocyclohex-1-enecarbaldehyde is unique due to its specific structure and reactivity. Similar compounds include:
2-Chlorocyclohexanone: Differing by the presence of a ketone group instead of an aldehyde group.
2-Chlorocyclohexanol: Differing by the presence of a hydroxyl group instead of an aldehyde group.
Cyclohex-1-enecarbaldehyde: Lacking the chlorine atom, which affects its reactivity and applications.
Properties
IUPAC Name |
2-chlorocyclohexene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClO/c8-7-4-2-1-3-6(7)5-9/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPFOCFIHOUPNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C1)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40473012 | |
| Record name | 2-CHLOROCYCLOHEX-1-ENECARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40473012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1680-73-5 | |
| Record name | 2-CHLOROCYCLOHEX-1-ENECARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40473012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-Chlorocyclohex-1-enecarbaldehyde used in the synthesis of potentially bioactive compounds?
A: this compound serves as a valuable starting material for synthesizing diverse chemical structures. For instance, it acts as a scaffold for creating novel chalcones []. These chalcones are formed through a reaction between this compound and various aromatic or heterocyclic ketones. This reaction exploits the reactivity of the aldehyde group present in the this compound structure.
Q2: What is the significance of the intramolecular cyclization reactions involving this compound derivatives?
A: Research indicates that derivatives of this compound exhibit unique reactivity patterns []. Specifically, while the disubstituted derivative, 2-chlorocyclohex-1-ene-1,3-dicarbaldehyde, undergoes intramolecular cyclization with disodium diselenide to form a cyclic diselenide, this compound itself does not undergo this reaction under similar conditions. This difference in reactivity highlights the importance of steric and electronic factors in these cyclization reactions.
Q3: How does the structure of this compound-derived chalcones relate to their cytotoxic activity?
A: Studies focusing on novel chalcones synthesized from 3-Benzylidene-2-chlorocyclohex-1-enecarbaldehyde have revealed a structure-activity relationship []. The presence of specific substituents on the chalcone framework significantly influences the compound's cytotoxic potential. Notably, compounds within series 5 and fluorinated derivatives (compounds 5-9) displayed enhanced cytotoxicity compared to other analogs. Further investigation into these structure-activity relationships is crucial for optimizing the design of more potent and selective cytotoxic agents.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



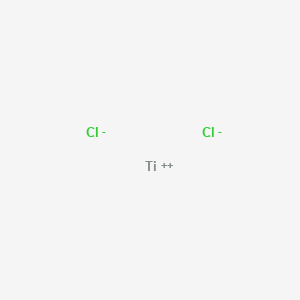
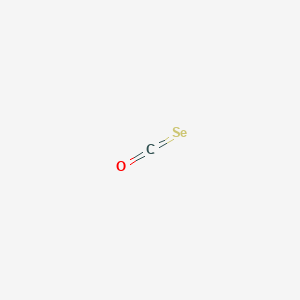
![[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-2-(2,2,2-trifluoroacetyl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B154225.png)

![3-[2-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxyethoxy]propanenitrile](/img/structure/B154229.png)
